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Macrozamin

Cat. No.: B1213700
M. Wt: 384.34 g/mol
InChI Key: DQCANINXHQSIAW-OCFMYHKXSA-N
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Description

Historical Trajectories in Azoxyglycoside Discovery and Early Investigations

The history of research into cycad toxicity and the discovery of azoxyglycosides is intertwined with observations of poisoning in both humans and livestock who consumed parts of these plants epa.gov. Early accounts of cycad toxicity date back centuries, with more formal investigations gaining traction as instances of poisoning were documented by explorers and settlers in regions where cycads are native epa.gov. For example, members of Captain Cook's crew reportedly became ill after consuming Cycas media nuts in Australia in 1770 epa.gov. Outbreaks of livestock poisoning in Australia also spurred early research efforts epa.gov.

Macrozamin itself was first isolated from Macrozamia spiralis epa.govroyalsocietypublishing.org. Subsequent investigations identified this compound in several other Macrozamia species, as well as in species of Encephalartos and Zamia epa.gov. The isolation and structural elucidation of this compound were significant steps in understanding the chemical basis of cycad toxicity royalsocietypublishing.org. Basil Lythgoe was a key figure in investigating the structure of this compound in the mid-20th century, working with samples isolated from Macrozamia riedlei royalsocietypublishing.org. His work, alongside others, helped to establish the chemical nature of this toxic substance royalsocietypublishing.org.

Azoxyglycosides, including this compound and cycasin, were identified as the principal toxic compounds in cycads researchgate.netnih.govmdpi.com. These compounds share a common aglycone, methylazoxymethanol (B1197960) (MAM), which is primarily responsible for their toxic effects after the glycoside is hydrolyzed researchgate.netnih.gov. Early investigations focused on isolating these compounds, determining their chemical structures, and understanding their basic biological activities royalsocietypublishing.org.

Conceptual Frameworks in Cycad Phytochemistry and Ecological Roles

Cycads are an ancient lineage of plants known for producing a variety of secondary metabolites, including azoxyglycosides, which are considered a key part of their chemical defense strategy researchgate.netmdpi.comresearchgate.netbioone.org. The presence of these compounds across all ten cycad genera studied suggests a conserved evolutionary trait researchgate.netmdpi.com.

The conceptual framework surrounding azoxyglycosides in cycad phytochemistry centers on their role as defensive compounds against herbivores researchgate.netresearchgate.netbioone.orgresearchgate.net. This compound and cycasin are among the most studied of these toxins researchgate.netmdpi.com. The production and concentration of azoxyglycosides can vary depending on factors such as the specific cycad species, the plant tissue, and the plant's age researchgate.netmdpi.comresearchgate.net. For instance, higher concentrations of azoxyglycosides may be found in younger plants compared to adult plants mdpi.comresearchgate.net. This variation aligns with the idea that these compounds protect vulnerable tissues mdpi.com.

Ecologically, this compound is hypothesized to play a role in deterring a broad range of herbivores researchgate.netresearchgate.net. While many animals are susceptible to cycad toxicity, some specialized insects, particularly certain lepidopterans (moths and butterflies) and coleopterans (weevils), have evolved mechanisms to feed on cycads, sometimes even sequestering the toxins for their own defense against predators researchgate.netwikipedia.orgnih.gov. Studies have explored the correlation between herbivory levels and azoxyglycoside concentrations, suggesting a possible defensive function for this compound, although the relationship can be complex and influenced by evolutionary history researchgate.net. The presence of this compound may be an exaptation, where a trait evolved for one reason is later utilized for a different purpose, such as defense researchgate.net.

Contemporary Research Paradigms and Significance of this compound Studies

Contemporary research on this compound continues to build upon the foundational knowledge of its isolation and structure. Current paradigms extend to detailed investigations into its biosynthesis, distribution within different cycad species and tissues, and its precise ecological interactions researchgate.netmdpi.comresearchgate.netnih.gov.

Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are employed to quantify azoxyglycoside content in various cycad samples researchgate.netnih.gov. These studies reveal variations in this compound concentrations across different species and even within different parts of the same plant researchgate.netnih.gov. For example, analyses have shown varying levels of this compound in the leaves and seeds of different cycad genera researchgate.netnih.gov.

Research also focuses on the enzymatic hydrolysis of this compound by β-glycosidases, which releases the toxic aglycone MAM researchgate.netnih.gov. Understanding the activity of these enzymes in different cycad tissues and in the digestive systems of herbivores is crucial for comprehending the mechanisms of toxicity and detoxification researchgate.net.

The ecological significance of this compound as an antiherbivore defense remains a key area of study researchgate.net. Contemporary research utilizes phylogenetic approaches to investigate the evolutionary history of azoxyglycoside production and its correlation with herbivory patterns researchgate.net. These studies aim to determine whether the presence and levels of this compound have evolved in response to herbivore pressure researchgate.net.

Furthermore, this compound serves as a model compound for studying the broader class of azoxy compounds, which are found in various organisms and possess diverse biological activities researchgate.net. Research into this compound contributes to the understanding of the chemistry, biosynthesis, and ecological roles of these intriguing natural products researchgate.net. The continued study of this compound and other cycad toxins is also relevant for understanding potential impacts on animal health in regions where cycads are prevalent mdpi.com.

This compound Content in Selected Cycad Species

Based on available research, the concentration of this compound can vary significantly among different cycad species and plant parts. The following table presents some findings regarding this compound content:

Cycad SpeciesPlant PartThis compound Content (% Fresh Weight)Source
Macrozamia riedleiSarcotesta3.88 anthropologyfromtheshed.comaustralian.museum
Macrozamia miqueliiKernels3.88 australian.museum
Macrozamia mooreiKernels3.72 australian.museum

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24N2O11 B1213700 Macrozamin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H24N2O11

Molecular Weight

384.34 g/mol

IUPAC Name

methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium

InChI

InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/t5-,6-,7+,8-,9+,10-,11-,12+,13-/m1/s1

InChI Key

DQCANINXHQSIAW-OCFMYHKXSA-N

SMILES

C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-]

Isomeric SMILES

C[N+](=NCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)[O-]

Canonical SMILES

C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-]

Synonyms

macrozamin
methylazoxymethanol-beta-primeveroside

Origin of Product

United States

Macrozamin Biosynthesis and Biogenesis

Elucidation of Metabolic Precursors in Macrozamin Pathway

This compound is a methylazoxymethanol-β-primeveroside lloydlibrary.orgmsu.ru. The core toxic component, methylazoxymethanol (B1197960) (MAM), is the aglycone released from this compound upon hydrolysis researchgate.netelsevier.es. Cycasin, a related azoxyglycoside found in cycads, is methylazoxymethyl-β-D-glycoside lloydlibrary.org. Both this compound and cycasin are considered precursors of cycasin in most Macrozamia and Cycas species researchgate.net. The biosynthesis of azoxy compounds, in general, can involve the condensation of amino acids nih.gov. Studies on the biosynthesis of other azoxy natural products, such as valanimycin, have shown that they are derived from primary metabolic precursors like L-valine and L-serine through intermediates like isobutylhydroxylamine (B1240686) mdpi.com. While the specific precursors for the MAM unit in this compound are not explicitly detailed in the provided texts, the linkage to MAM suggests a pathway involving a methyl group and nitrogen-containing compounds.

Enzymatic Transformations and Catalytic Mechanisms in this compound Production

The conversion of the glycosylated storage form of azoxyglycosides like this compound to the toxic aglycone MAM is mediated by β-glucosidase enzymes researchgate.netelsevier.es. These enzymes hydrolyze the β-glycosyl linkage, releasing MAM researchgate.net. This hydrolysis can occur through endogenous plant glycosylases, particularly upon herbivory, or by enzymes present in the digestive systems of herbivores researchgate.net.

While specific enzymes directly involved in the synthesis of the azoxy bond in this compound are not fully detailed, research on other natural azoxy compounds provides insights. The azoxy bond can be biosynthesized by different mechanisms, including nitrogen radical coupling beilstein-journals.org. Enzymes involved in the formation of nitrogen-nitrogen bonds in other natural products, such as hydrazine (B178648) synthetases and enzymes involved in hydroxylamine (B1172632) formation (like flavin-dependent N-monooxygenases and cytochrome P450 monooxygenases), have been identified nih.govacs.org. These enzymes utilize various cofactors to access oxygen species for N-oxygenation nih.gov. The in vitro characterization of enzymes involved in the biosynthesis of other azoxy compounds, like azodyrecins, has shown the involvement of S-adenosylmethionine (SAM)-dependent methyltransferases in tailoring steps beilstein-journals.org. Further research is needed to fully elucidate the specific enzymatic machinery catalyzing the formation of the azoxy group and the glycosidic linkage in this compound biosynthesis in cycads.

Genetic Determinants and Regulation of this compound Biosynthetic Genes

Information specifically on the genetic determinants and regulation of this compound biosynthetic genes in cycads is limited in the provided search results. However, studies on the biosynthesis of other natural products, including azoxy compounds in microorganisms, have identified biosynthetic gene clusters (BGCs) responsible for their production beilstein-journals.orgmdpi.comnih.gov. These clusters often contain genes encoding polyketide synthases, enzymes for sugar biosynthesis and transfer, hydroxylases, and regulatory proteins nih.gov. The architecture and specific enzymes encoded within these clusters contribute to the structural diversity of the produced compounds nih.gov. Identifying and characterizing the BGCs in cycads responsible for this compound biosynthesis would provide crucial insights into the genes involved and their regulatory mechanisms.

Environmental and Developmental Influences on this compound Accumulation

Environmental factors significantly influence the production and accumulation of secondary metabolites in plants, including medicinal plants d-nb.infomdpi.commaxapress.comfrontiersin.orgmdpi.com. These factors include temperature, light intensity and photoperiod, water availability (drought), soil composition and fertility, elevated CO2, ozone, and UV light d-nb.infomdpi.commaxapress.comfrontiersin.org. The influence of these factors can be complex and may be species-specific d-nb.info.

Developmental stage and tissue type also play a role in this compound concentration. Azoxyglycoside concentrations, including this compound, may be higher in young cycad plants compared to adult plants researchgate.netmdpi.com. Within a plant, the concentration of azoxyglycosides can vary among different organs, such as seeds and leaves researchgate.netnih.gov. For example, one study reported that this compound concentration in Cycas revoluta leaves increased for about a month after emergence and then declined with age, becoming undetectable after approximately two months nih.gov. Seed age has also been shown to strongly influence the concentration of certain compounds in cycads, with a decline observed over time nih.gov. These variations suggest that this compound accumulation is influenced by the plant's developmental stage and the specific tissue being examined. Environmental conditions can interact with these developmental programs to affect the final concentration of this compound.

Macrozamin and Plant Biology

Distributional Patterns and Accumulation Dynamics of Macrozamin within Cycad Tissues

This compound, along with cycasin, has been reported in all 10 genera and most studied species of cycads. researchgate.netmdpi.com These azoxyglycosides are found in various tissues, including roots, stems, leaves, and reproductive structures like cones and seeds. researchgate.netresearchgate.netnih.gov

Studies on the distribution of azoxyglycosides within different cycad tissues have yielded some varying results depending on the species and the specific compound analyzed. For instance, in Encephalartos villosus, this compound and cycasin were found to be more abundant in seed tissue compared to leaf tissue. researchgate.netnih.gov However, in Cycas revoluta, this compound was reported as absent from seeds and present in low concentrations in leaves and pith tissue, while cycasin concentration was highest in leaves. nih.gov

There is also evidence suggesting that the concentration of azoxyglycosides, including this compound, may be higher in young cycad plants compared to adult plants. mdpi.com This pattern might correlate with the decline in leaf nitrogen concentration as plants mature. mdpi.com

The distribution of these compounds within different parts of the plant suggests potential physiological roles beyond just defense. researchgate.net

Ecological Roles of this compound in Plant-Organismal Interactions

This compound plays a significant role in the ecological interactions of cycads, primarily acting as a chemical defense. vulcanchem.com

Anti-Herbivore Defense Mechanisms

This compound and cycasin are considered very toxic azoxyglycosides that function as anti-herbivore defenses in cycads. researchgate.netresearchgate.net Caterpillars (Lepidoptera) and weevils (Coleoptera) are known to feed on various cycad tissues, including those containing these toxins. researchgate.netresearchgate.net

Research has explored the relationship between herbivory levels and the concentration of azoxyglycosides in cycads. Studies have indicated a negative correlation between herbivory types and this compound levels, suggesting a possible defensive function against herbivores. researchgate.netresearchgate.net However, phylogenetic analyses have sometimes shown that this association does not consistently hold when accounting for evolutionary history, potentially indicating that the presence of these metabolites might have evolved for other reasons and been maintained by phylogenetic inertia, later serving an important defensive role. researchgate.net

Some specialist herbivores, such as certain butterflies and weevils, have developed mechanisms to cope with or even sequester cycad toxins. researchgate.netresearchgate.netshaylasalzman.comnih.gov For example, caterpillars of Eumaeus butterflies, which are obligate herbivores of Zamia cycads, can sequester cycasin from their host plants, making them unpalatable to predators. researchgate.netnih.gov Some cycadivorous weevils may avoid toxins like BMAA (another cycad toxin) by consuming specific tissues where the toxins are compartmentalized. shaylasalzman.comwettropics.gov.au

The toxicity of this compound to most animals underscores its presumed role in deterring herbivory. researchgate.net

Allelopathic Interactions in Cycad Ecosystems

While the primary ecological role discussed in the provided context is anti-herbivore defense, the potential for allelopathic interactions involving this compound in cycad ecosystems is also a relevant consideration in plant biology, although specific details on this compound's direct allelopathic effects were not extensively detailed in the search results. Allelopathy generally refers to the chemical inhibition of one plant species by another. Cycads, with their production of potent secondary metabolites, could potentially influence surrounding vegetation through the release of these compounds into the soil or environment, possibly through root exudation or decomposition of plant material. Some search results mentioned allelopathic mechanisms in a broader context related to ecosystem degradation, suggesting the possibility of chemical interactions influencing the plant community. adelaide.edu.au

Symbiotic Relationships and this compound Production

Cycads are known for their symbiotic relationship with nitrogen-fixing cyanobacteria (specifically Nostoc and Calothrix) housed in specialized structures called coralloid roots. mobot.orgmdpi.comwettropics.gov.auwikipedia.orgdiva-portal.org These cyanobacteria contribute to the plant's nitrogen budget by fixing atmospheric nitrogen, allowing cycads to thrive in nutrient-poor soils. mdpi.comwettropics.gov.au

Intracellular Compartmentation and Transport of this compound

The precise intracellular compartmentation and transport mechanisms of this compound within cycad cells are not extensively detailed in the provided search results. However, the presence of this compound in various tissues, including roots, stems, leaves, and reproductive structures researchgate.netresearchgate.netnih.gov, implies transport throughout the plant.

The conversion of glycosylated forms like this compound and cycasin to the toxic aglycone methylazoxymethanol (B1197960) (MAM) is often linked to the action of beta-glycosidases. researchgate.net These enzymes can be endogenous to the plant or present in the digestive systems of herbivores. researchgate.net This suggests that the glycosylated form might be a storage or transport form, with the active toxin released upon tissue damage or ingestion.

One search result mentioned that in male cycad cones, toxins are enclosed in specific cells within the tissues, which can pass intact through the digestive tracts of weevils, allowing these small animals to cope with the toxins in male cones but not female cones where the toxins flood the tissues. wettropics.gov.au This observation hints at specific cellular or tissue-level compartmentation strategies for toxins in cycads.

General mechanisms of intracellular transport in plants involve processes like diffusion, active transport, and transport via vesicles scribd.comtarbaweya.org, but the specific pathways for this compound require further investigation. The distribution patterns observed in different tissues suggest directed transport and accumulation in certain areas. nih.gov

Molecular and Cellular Mechanisms of Macrozamin Action

Metabolic Activation and Enzymatic Hydrolysis of Macrozamin to Methylazoxymethanol (B1197960) (MAM)

This compound, a β-primeveroside of MAM, is a glycosylated (sugar-bound) storage form that is less toxic than its aglycone form. researchgate.net The conversion of this compound to the highly toxic methylazoxymethanol (MAM) is primarily achieved through enzymatic hydrolysis. ukzn.ac.zavetfolio.com In mammals, this hydrolysis is significantly carried out by β-glucosidase enzymes, particularly those produced by intestinal bacteria. vetfolio.comamazonaws.com This enzymatic deglucosylation releases MAM and sugar moieties. ukzn.ac.za The dependence on enzymatic hydrolysis by gut bacteria explains why the parent azoxyglycoside is often toxic only after ingestion. succulent-plant.comvetfolio.com

Following its release, MAM undergoes further metabolic activation. ukzn.ac.za This process involves the generation of highly reactive methylene (B1212753) carbene units (:CH2) ukzn.ac.za or methyladiazonium ions and carbon-centered free radicals nih.gov. These reactive species are potent alkylating agents. nih.gov

DNA Adduction and Genotoxicity Pathways

The genotoxicity of this compound is mediated by the alkylating activity of its metabolite, MAM. nih.gov The reactive intermediates generated from MAM can form covalent bonds with DNA bases, leading to the formation of DNA adducts. ukzn.ac.zanih.gov This adduction is a key event in the genotoxicity pathway. researchgate.net

Formation of this compound-Derived DNA Adducts (e.g., O6-methylguanine, N7-methylguanine)

The alkylating species derived from MAM primarily target nitrogen and oxygen atoms in DNA bases. nih.govopenagrar.de Among the most significant DNA adducts formed are O6-methylguanine (O6-MeG) and N7-methylguanine (N7-MeG). nih.govunimedizin-mainz.deresearchgate.net N7-MeG is often the most abundant alkylation damage, representing a large percentage of total DNA alkylation. unimedizin-mainz.de However, O6-MeG is considered a particularly critical DNA lesion due to its high mutagenic and cytotoxic potential. unimedizin-mainz.de Other positions, such as N3-methyladenine (N3-MeA), are also subject to methylation. unimedizin-mainz.deresearchgate.net

Impact on DNA Replication and Transcriptional Fidelity

The formation of DNA adducts, particularly O6-MeG, can interfere with the normal processes of DNA replication and transcription. researchgate.netelsevier.es During DNA replication, O6-MeG can mispair with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations in subsequent replication cycles if not repaired. researchgate.net This miscoding can disrupt the accurate duplication of the genome.

Similarly, DNA damage induced by alkylating agents can affect transcriptional fidelity. nih.gov While errors in transcription are not directly inherited, they can lead to the production of aberrant proteins, potentially impacting cellular function. scitepress.org The presence of DNA adducts can cause RNA polymerase to halt or incorporate incorrect nucleotides during transcription. scitepress.org

Cellular DNA Repair Responses to this compound Metabolites

Cells possess sophisticated DNA repair mechanisms to counteract the damage induced by alkylating agents like MAM metabolites. researchgate.netelsevier.esmdpi.com The most important pathways involved in repairing alkylated DNA adducts are Base Excision Repair (BER) and direct damage reversal by O6-methylguanine-DNA methyltransferase (MGMT). unimedizin-mainz.deresearchgate.net

BER is a highly conserved pathway that removes many types of damaged bases, including N7-MeG and N3-MeA. unimedizin-mainz.de MGMT, also known as AGT (alkylguanine-DNA alkyl transferase), is a key enzyme specifically responsible for repairing the mutagenic O6-MeG adduct. openagrar.deunimedizin-mainz.deresearchgate.net MGMT works by transferring the methyl group from the O6 position of guanine (B1146940) to a cysteine residue within the enzyme itself, restoring the guanine base in DNA. unimedizin-mainz.de This is a stoichiometric reaction, meaning one molecule of MGMT is inactivated per O6-MeG adduct repaired; thus, MGMT is considered a suicide enzyme and must be resynthesized. unimedizin-mainz.de

Studies using DNA repair-deficient mice have demonstrated that MAM perturbs brain development through a DNA damage-mediated mechanism, highlighting the importance of multiple DNA repair pathways in protecting against such genotoxic insults. nih.gov The levels of certain metabolites can also influence the efficiency of DNA repair. rogelcancercenter.orgbiorxiv.org

This compound Metabolite Interactions with Proteins and Enzyme Systems

Protein-metabolite interactions (PMIs) play a significant role in regulating cellular processes, including the activity of enzymes. mdpi.comnih.govbiorxiv.org Metabolites can bind to proteins and induce conformational changes that alter protein activity. mdpi.com Although systematic studies specifically detailing the interactions of MAM metabolites with a wide range of proteins and enzyme systems are still developing, the general principle of alkylation suggests potential for widespread disruption of protein function through covalent modification. ukzn.ac.za Such interactions could affect enzymatic pathways, structural proteins, and signaling molecules, contributing to the diverse toxic effects observed with cycad exposure. elsevier.esmdpi.com

Induction of Oxidative Stress and Reactive Oxygen Species

Exposure to certain toxins and the resulting cellular damage can lead to the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive intermediates. mdpi.comreferencecitationanalysis.comnih.govmdpi.com While the direct mechanism by which this compound metabolites induce oxidative stress is not as extensively documented as their DNA alkylating activity, the metabolic processes involved in the activation of MAM and the subsequent cellular damage can contribute to ROS generation.

Apoptotic and Necrotic Cellular Responses Elicited by this compound Metabolites

The cellular toxicity of this compound is largely attributed to the activity of its aglycone, methylazoxymethanol (MAM), which is released upon deglucosylation by enzyme systems. ukzn.ac.za MAM is known to be capable of methylating crucial cellular macromolecules, including DNA, RNA, and proteins. ukzn.ac.za This alkylating activity, particularly the formation of DNA lesions such as O6-methylguanine (O6-mG) and N7-methylguanine (N7-mG), plays a significant role in disrupting normal cellular function and can trigger cell death pathways. nih.govfrontiersin.org

Cell death in multicellular organisms occurs through various mechanisms, with apoptosis and necrosis being two primary modes. Apoptosis is a highly regulated process of programmed cell death, often initiated in response to specific signals, including irreparable DNA damage. akadeum.comptglab.commdpi.com Necrosis, conversely, has traditionally been viewed as an uncontrolled, often trauma-induced, form of cell death characterized by cellular swelling and membrane rupture, leading to the release of intracellular contents and subsequent inflammatory responses. akadeum.comptglab.combmbreports.org However, regulated forms of necrosis, such as necroptosis, are also recognized. akadeum.commdpi.com

While specific detailed studies focusing solely on how isolated this compound metabolites directly induce apoptosis or necrosis are limited in the provided information, research on Compound Kushen Injection (CKI), which contains this compound as a component, offers insights into the cellular responses elicited by this class of compounds. CKI has been shown to induce cell cycle arrest and autophagic cell death in certain cancer cell lines. spandidos-publications.com Furthermore, CKI has been reported to affect apoptosis in cancer cells. spandidos-publications.com The perturbation of cell cycle and DNA replication pathways observed with CKI treatment, to which this compound likely contributes via MAM's DNA damaging activity, are processes intrinsically linked to the induction of cell death pathways like apoptosis when the damage is too extensive for repair. biorxiv.org The DNA alkylation caused by MAM can lead to replication fork collapse and transcription errors, ultimately overwhelming cellular repair mechanisms and initiating programmed cell death pathways or leading to necrotic cell death under conditions of severe cellular stress.

Perturbation of Cellular Signaling Cascades

The genotoxic effects of methylazoxymethanol (MAM), the active metabolite of this compound, are closely linked to the perturbation of various cellular signaling cascades. The DNA lesions induced by MAM, such as O6-mG, can lead to miscoding during DNA replication and transcription, ultimately affecting gene expression and protein function. frontiersin.org

Studies investigating the effects of MAM have demonstrated a correlation between specific brain DNA lesions (e.g., O6-mG) and the differential expression of genes involved in several cell-signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways. nih.gov This suggests that MAM targets these pathways through a DNA damage-mediated mechanism, influencing cellular processes regulated by these cascades. nih.gov The MAPK pathway is involved in a wide range of cellular activities, including proliferation, differentiation, migration, and apoptosis. The Akt (also known as protein kinase B) pathway is a key regulator of cell survival, growth, and metabolism. Perturbations in these pathways can have significant consequences for cell fate and function.

Further evidence of the impact of this compound-containing extracts on signaling pathways comes from studies on Compound Kushen Injection (CKI). Research on CKI has indicated its influence on various cancer-related signaling pathways. These include the PI3K/mTOR pathway, which is crucial for cell growth, proliferation, and survival, and the Wnt/β-catenin pathway, involved in cell proliferation, differentiation, and development. spandidos-publications.comdntb.gov.ua CKI has also been shown to perturb the p53 signaling pathway, a critical mediator of cell cycle arrest, apoptosis, and DNA repair in response to DNA damage. biorxiv.org While CKI is a mixture of compounds, this compound is a standardized component, and its known mechanism of action through MAM's DNA alkylating activity strongly implicates it in contributing to the observed perturbations in these signaling networks, particularly those related to DNA damage response and cell cycle control. The disruption of these intricate signaling cascades by this compound metabolites underscores their potential to interfere with fundamental cellular processes.

Analytical Methodologies in Macrozamin Research

Chromatographic Techniques for Separation and Quantification of Macrozamin in Biological and Environmental Samples

Chromatography is a cornerstone for the analysis of this compound, providing the means to separate the compound from complex matrices and quantify its concentration. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the parent glycoside, while Gas Chromatography-Mass Spectrometry (GC-MS) is suited for its volatile metabolites.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of this compound in various samples. Reversed-phase HPLC (RP-HPLC) is particularly effective. In a typical application for determining this compound content in plant materials, a C18 column is used to separate the compound from other plant constituents. researchgate.net The mobile phase often consists of a simple isocratic mixture, such as water and a small percentage of an organic solvent, which allows for consistent and reproducible elution.

Detection is commonly achieved using an ultraviolet (UV) detector set at a specific wavelength, for instance, 215 nm, where this compound exhibits absorbance. researchgate.net The method's performance is validated through several parameters, including linearity, recovery, and precision. Linearity is established by creating a calibration curve from standard solutions of known concentrations, which typically shows a high correlation coefficient (e.g., r = 0.9998) over a specific concentration range. researchgate.net Recovery studies, which assess the efficiency of the extraction process, are also crucial for accurate quantification.

Table 1: Example of RP-HPLC Method Parameters for this compound Quantification researchgate.net
ParameterCondition/Value
ColumnCentury C18 AQ (4.6 mm x 250 mm, 5 µm)
Mobile PhaseWater (4:96)
Flow Rate1.0 mL/min
Detection Wavelength215 nm
Column Temperature35 °C
Linear Range19.12 - 382.4 µg/mL
Correlation Coefficient (r)0.9998
Average Recovery99.5%

Direct analysis of the intact this compound glycoside by Gas Chromatography (GC) is not feasible due to its high molecular weight and low volatility. However, GC-MS is an invaluable tool for the analysis of its metabolites, particularly the aglycone, methylazoxymethanol (B1197960) (MAM). GC-MS combines the superior separation capabilities of GC with the powerful identification ability of MS. azolifesciences.comnih.gov

For GC-MS analysis, non-volatile metabolites like amino acids, organic acids, and sugar alcohols must undergo a derivatization process to make them volatile. chemrxiv.org This typically involves a two-step process, such as methoxyamination followed by silylation, to convert polar functional groups into less polar, more volatile derivatives. mdpi.com Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that allows for definitive identification by comparison to spectral libraries. azolifesciences.comnih.gov This approach is crucial for studying the metabolic fate of this compound in biological systems.

Spectroscopic Techniques for this compound Structural Elucidation and Confirmation in Research

Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound and confirming its identity. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules like this compound. slideshare.netcore.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.

¹H NMR: Proton NMR provides information about the number of different kinds of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the sugar rings, the methylene (B1212753) bridge, and the terminal methyl group.

¹³C NMR: Carbon-13 NMR reveals the number of non-equivalent carbons in the molecule. libretexts.org The chemical shifts in the ¹³C spectrum help identify the types of carbons present (e.g., those in C-O bonds, C-N bonds, and methyl groups). libretexts.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies protons that are coupled (typically on adjacent carbons), while HMBC shows correlations between protons and carbons over two or three bonds. core.ac.uk These experiments are essential for confirming the sequence of the sugar units (primeverose) and the exact point of attachment to the methylazoxymethanol aglycone.

Table 2: Representative NMR Experiments for this compound Structural Elucidation
NMR ExperimentInformation ObtainedApplication to this compound Structure
¹H NMRProton chemical environments and couplingIdentifies signals for sugar, methylene, and methyl protons
¹³C NMRNumber and type of unique carbonsAssigns signals to carbons in the glucose, xylose, and aglycone moieties
DEPTDistinguishes between CH, CH₂, and CH₃ groupsConfirms carbon types within the structure
COSYShows ¹H-¹H spin-spin couplingEstablishes proton connectivity within each sugar ring
HMQC/HSQCCorrelates directly bonded ¹H and ¹³C nucleiLinks specific protons to their attached carbons
HMBCShows long-range ¹H-¹³C coupling (2-3 bonds)Confirms the glycosidic linkage between the sugars and the aglycone

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and deduce structural information from the fragmentation patterns of a molecule. wikipedia.org When analyzing this compound and its azoxymetabolites, MS can be coupled with a chromatographic system (LC-MS or GC-MS) or used as a standalone technique.

In the mass spectrum of this compound, the molecular ion peak [M]+ would confirm its molecular weight. Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. wikipedia.org The fragmentation of this compound is predictable and provides significant structural information. Key fragmentation pathways include:

Glycosidic Bond Cleavage: The most prominent fragmentation would be the cleavage of the bond between the sugar moiety (primeverose) and the aglycone, resulting in ions corresponding to the sugar and the methylazoxymethanol (MAM) cation.

Aglycone Fragmentation: The MAM ion can further fragment, for example, by losing the elements of formaldehyde (CH₂O) or diazomethane (CH₂N₂).

Sugar Fragmentation: The primeverose ion can undergo characteristic fragmentation, losing water molecules and breaking down into smaller carbohydrate fragments.

These fragmentation patterns serve as a molecular fingerprint, allowing for the confident identification of this compound and its metabolites in complex samples. libretexts.orgnih.gov

Immunochemical Assays for this compound Detection in Research Contexts

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for the rapid and sensitive detection of specific molecules, including toxins. clinicalgate.comabcam.com While less common in the literature for this compound compared to chromatographic methods, the principles of immunoassay development could be applied for high-throughput screening purposes.

The development of an immunoassay for this compound would involve several key steps. First, because this compound is a small molecule (a hapten), it would need to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA), to become immunogenic and elicit an antibody response in an animal model. These antibodies could then be used to develop a competitive ELISA.

In a competitive ELISA format for this compound detection:

Microtiter plate wells are coated with a known amount of this compound-protein conjugate.

The sample suspected of containing free this compound is added to the wells along with a limited amount of specific anti-macrozamin antibody.

Free this compound in the sample competes with the coated this compound for binding to the antibody.

After an incubation period, the wells are washed, and a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added. This secondary antibody binds to the primary antibody already captured in the well.

A chromogenic substrate is added, which produces a colored product in the presence of the enzyme. The color intensity is inversely proportional to the concentration of this compound in the original sample.

Such an assay, once developed and validated, could offer a cost-effective and rapid method for screening large numbers of samples for the presence of this compound in research contexts. mdpi.comnih.govmdpi.com

Advancements in this compound Metabolomics and Profiling

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers profound insights into the biotransformation and physiological impact of natural compounds. For a compound like this compound, understanding its metabolic fate is crucial for elucidating its mechanisms of action and biological activity. Recent advancements in analytical technologies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have revolutionized the ability to profile and identify metabolites from complex biological matrices. nih.govnih.govnews-medical.net

The primary goal in metabolomics is the comprehensive identification and quantification of all metabolites present in a sample. nih.gov This can be approached through untargeted analysis, which aims to measure as many metabolites as possible, or targeted analysis, which focuses on a predefined set of specific metabolites. news-medical.netmdpi.com For a compound like this compound, a targeted approach would be crucial for tracking its specific metabolic pathway.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique in modern metabolomics due to its exceptional sensitivity and selectivity. nih.govyoutube.comyoutube.com This method combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection and quantification of metabolites even at very low concentrations. nih.govresearchgate.net

In the context of this compound research, LC-MS/MS would be employed to separate this compound and its potential metabolites from a biological sample (e.g., plasma, urine, or tissue extract). The process involves several key steps:

Sample Preparation: The initial step involves extracting the metabolites from the biological matrix. This often includes processes like solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compounds of interest. mdpi.com

Chromatographic Separation: The extract is injected into an LC system. Different types of LC, such as reversed-phase (RPLC) for semi-polar compounds or hydrophilic interaction liquid chromatography (HILIC) for polar compounds, can be used to separate molecules based on their physicochemical properties. nih.gov

Mass Spectrometric Detection: As the separated compounds elute from the LC column, they are ionized (e.g., via electrospray ionization - ESI) and enter the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the parent ions.

Tandem MS (MS/MS) for Structural Elucidation: To identify the structure of potential metabolites, the parent ions are fragmented, and the m/z of the resulting fragment ions are measured. youtube.com This fragmentation pattern serves as a structural fingerprint that can be compared against databases or used for de novo identification. nih.govekb.eg

The high resolution and accuracy of modern mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, enable the precise determination of elemental compositions, which is a critical step in identifying unknown metabolites. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful, non-destructive technique used in metabolomics that provides detailed structural information about metabolites. technologynetworks.comnih.gov Unlike MS, NMR requires minimal sample preparation and can provide unambiguous structure elucidation. nih.govbenthamscience.com Key NMR techniques in metabolomics include:

1D ¹H NMR: Provides a rapid overview of the proton-containing metabolites in a sample. nih.gov

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal connectivity between atoms within a molecule, which is essential for determining the complete structure of novel metabolites. nih.govresearchgate.net

While generally less sensitive than MS, NMR is unparalleled in its ability to determine the precise stereochemistry and structure of metabolites without the need for reference standards, making it a highly valuable tool for confirming the identity of metabolites proposed by MS analysis. nih.govresearchgate.net

Detailed Research Findings and Data

While specific, large-scale metabolomics studies on this compound are not extensively detailed in publicly available literature, the analytical frameworks described above provide the methods for such research. Biotransformation studies on similar classes of natural products suggest that the metabolism of this compound would likely involve several key reactions, such as the hydrolysis of the glycosidic bond to release the aglycone, followed by Phase I (e.g., oxidation, reduction) and Phase II (e.g., glucuronidation, sulfation) reactions to increase polarity and facilitate excretion. nih.govoaepublish.comnih.gov

A hypothetical metabolomics workflow for this compound could yield data that can be organized to profile its biotransformation. The table below illustrates the type of data that would be generated in such a study.

Putative Metabolite IDProposed BiotransformationAnalytical TechniqueKey Identification Data
M1Parent Compound (this compound)LC-MS/MS, NMRAccurate mass [M+H]⁺, fragmentation pattern, ¹H and ¹³C chemical shifts
M2Aglycone (Methylazoxymethanol)LC-MS/MSAccurate mass, loss of primeverose moiety from parent
M3Hydroxylated this compoundLC-MS/MSAccurate mass shift of +16 Da from parent compound
M4This compound GlucuronideLC-MS/MSAccurate mass shift of +176 Da from parent compound
M5Aglycone Sulfate ConjugateLC-MS/MSAccurate mass shift of +80 Da from aglycone (M2)

This table is illustrative of the data expected from a metabolomics study and does not represent experimentally verified metabolites of this compound.

The integration of these advanced analytical methodologies provides a powerful platform for the comprehensive profiling of this compound's metabolites. Future research utilizing these techniques will be instrumental in building a complete picture of its metabolic journey within a biological system.

Environmental Fate and Biotransformation of Macrozamin

Microbial Degradation Pathways of Macrozamin in Natural Systems

The primary microbial degradation pathway for this compound involves the enzymatic cleavage of its glycosidic bond. researchgate.net This process is carried out by a wide range of microorganisms that possess glycosidase enzymes. nih.gov The gut microbiota of animals, for instance, has an extensive metabolic capability to perform hydrolytic reactions on glycosides. researchgate.netnih.gov

The breakdown of this compound by microbial enzymes, such as β-glucosidase, results in the separation of the sugar moiety, primeverose, from the toxic aglycone, methylazoxymethanol (B1197960) (MAM). epa.govscience.gov The release of MAM is a critical activation step, as the parent this compound compound is significantly less reactive. epa.gov Evidence for this microbial activation comes from mutagenicity studies; this compound shows mutagenic properties in the Ames test only after it has been incubated with microbial enzymes, such as those found in fecal extracts. epa.gov This indicates that microbes in natural systems like soil and the gut are capable of transforming this compound into its active, toxic form. epa.gov

The diverse metabolic repertoire of the gut microbiota complements the metabolic activities of host enzymes and is essential for the digestion and transformation of many dietary components, including plant-derived glycosides. nih.gov This capability extends to xenobiotics, where microbial enzymes perform a variety of biotransformations, with hydrolytic and reductive reactions being the most significant. researchgate.netnih.gov

Table 1: Key Microbial Processes in this compound Degradation

ProcessEnzyme ClassDescriptionProducts
Enzymatic HydrolysisGlycosidases (e.g., β-glucosidase)Cleavage of the β-primeveroside bond linking the sugar to the aglycone. This is the primary activation pathway.Methylazoxymethanol (MAM), Primeverose
Aglycone DegradationVariousFurther breakdown of the unstable methylazoxymethanol.Methanol, Formaldehyde, Nitrogen Gas

Chemical Transformation and Hydrolysis of this compound in Abiotic Environments

In abiotic (non-living) environments, the primary chemical transformation pathway for this compound is hydrolysis. wur.nl This reaction involves the cleavage of the glycosidic bond by a water molecule and is significantly influenced by environmental factors, particularly pH and temperature. wur.nlnih.govnih.gov

Like many glycosides, the stability of this compound is pH-dependent. The compound is susceptible to acid-catalyzed hydrolysis. nih.govnih.gov In acidic conditions, such as those found in some soils or aquatic systems, the rate of hydrolysis increases, leading to the release of methylazoxymethanol and primeverose. nih.govnih.gov Conversely, the stability of related compounds has been observed to be greater in neutral or alkaline solutions. nih.gov Temperature also plays a crucial role; an increase in temperature generally accelerates the rate of hydrolysis reactions. nih.govresearchgate.net

The process of abiotic hydrolysis is a key factor in determining the environmental persistence of chemical compounds. nih.gov For many organic molecules, hydrolysis follows pseudo-first-order kinetics, where the rate is dependent on the concentration of the compound and is catalyzed by protons (acid) or hydroxide ions (base). wur.nlnih.gov

Table 2: Factors Influencing Abiotic Hydrolysis of this compound

FactorEffect on Hydrolysis RateMechanism
Low pH (Acidic)IncreaseAcid catalysis of the glycosidic bond cleavage. nih.govnih.gov
Neutral pHStable / SlowThe glycosidic bond is generally more stable at neutral pH. nih.gov
High pH (Alkaline)Variable / Potentially IncreasedBase-catalyzed hydrolysis can occur, though acid catalysis is often more significant for glycosides. nih.gov
High TemperatureIncreaseProvides the necessary activation energy for the reaction to proceed more quickly. nih.govresearchgate.net

This compound Persistence and Mobility in Edaphic and Aquatic Systems

The persistence and mobility of this compound in soil (edaphic) and water (aquatic) systems are governed by a combination of its susceptibility to degradation and its interaction with environmental matrices. irost.ir

In soils, persistence is a function of the rates of both microbial degradation and abiotic hydrolysis. nih.gov The mobility of this compound is largely controlled by sorption processes, which involve the binding of the chemical to soil particles. irost.irmdpi.com Key factors influencing sorption include the soil's organic matter content, clay content, and pH. irost.ir Compounds that are strongly adsorbed to soil particles are less mobile and therefore have a lower potential to leach into groundwater. researchgate.net Given its polar nature, this compound's mobility will be highly dependent on these soil characteristics. Leaching potential is expected to be higher in sandy soils with low organic matter compared to clay or loam soils rich in organic matter. geo-leo.deresearchgate.net

Table 3: Environmental Factors Affecting this compound Fate

SystemFactorInfluence on PersistenceInfluence on Mobility
Edaphic (Soil)High Microbial ActivityDecreasesIndirectly decreases by promoting degradation
High Organic Matter/ClayIncreases (if sorbed)Decreases (due to sorption) irost.ir
Low pHDecreases (due to hydrolysis)May increase if protonation reduces sorption
Aquatic (Water)Low pHDecreases (due to hydrolysis) nih.govHigh (dissolved in water column)
High TemperatureDecreases (due to hydrolysis) nih.govHigh (dissolved in water column)
High Microbial LoadDecreasesHigh (dissolved in water column)

Bioremediation Strategies for this compound-Contaminated Matrices

Bioremediation utilizes biological processes to remove or neutralize pollutants from a contaminated site. nih.gov For matrices contaminated with this compound, several strategies can be proposed based on its known degradation pathways.

Phytoremediation involves the use of plants to clean up contaminated environments. mdpi.commdpi.com Specific approaches applicable to this compound could include:

Rhizodegradation: This process involves the breakdown of contaminants in the soil by microorganisms that thrive in the root zone (rhizosphere) of plants. nih.gov Plants could be selected that exude substances capable of stimulating microbial communities with the glycosidase enzymes necessary to degrade this compound.

Phytodegradation: This refers to the breakdown of contaminants within plant tissues by metabolic enzymes. nih.gov Plants that can absorb this compound and possess internal enzymes capable of hydrolyzing the glycosidic bond could effectively detoxify the compound.

Enzymatic Bioremediation offers a more targeted approach. This strategy involves the use of isolated enzymes to detoxify specific pollutants. www.csiro.au Enzymatic detoxification has proven to be a promising method for controlling other natural toxins, such as mycotoxins in grain. nih.govmdpi.com A similar strategy could be developed for this compound:

Isolation and Production: Identify and isolate microorganisms that produce highly efficient glycosidase enzymes capable of cleaving this compound. nih.govmdpi.com

Application: Apply these purified enzymes directly to contaminated soil or water. The enzymes would act as biocatalysts to rapidly hydrolyze this compound into methylazoxymethanol and primeverose. www.csiro.au While MAM is the toxic component, its instability means it would subsequently break down into simpler, less harmful substances. This approach can be faster and more specific than using whole organisms. www.csiro.au

These bioremediation techniques represent environmentally friendly and potentially cost-effective methods for addressing this compound contamination. mdpi.com

Comparative Biochemical and Phylogenetic Studies of Azoxyglycosides

Structural Diversity and Chemotaxonomic Relationships among Cycad Azoxyglycosides

Cycads are characterized by the presence of azoxyglycosides, with macrozamin and cycasin being the most prominent. ukzn.ac.zaresearchgate.net While both share the methylazoxymethanol (B1197960) (MAM) aglycone, the variation lies in the attached sugar moieties. This compound features a primeverose sugar (xylose-glucose), while cycasin has a single glucose unit. researchgate.netnih.govwikipedia.org This structural difference contributes to variations in their physical and biochemical properties, including solubility and hydrolysis rates. ukzn.ac.zatargetmol.com

Studies analyzing azoxyglycoside content in various cycad species have revealed differences in the prevalence and concentration of this compound and cycasin across genera. researchgate.netnih.gov These variations in azoxyglycoside profiles have been explored for their potential chemotaxonomic significance, providing insights into the biochemical relationships between different cycad taxa. ukzn.ac.zaresearchgate.net

Phylogenetic Distribution of this compound Production Across Cycad Genera and Species

This compound and cycasin have been reported in all 10 extant cycad genera and most species studied. researchgate.netmdpi.comresearchgate.net However, the relative abundance of these two compounds can vary among genera and even within different tissues of the same plant. researchgate.netnih.govnih.gov

Research using phylogenetic independent contrasts has suggested that this compound may have independently and repeatedly increased over evolutionary time in certain cycad genera, including Bowenia, Macrozamia, and Stangeria. researchgate.net While azoxyglycosides are generally present across cycads, the specific distribution and concentration of this compound can differ, potentially reflecting evolutionary divergence and adaptation within the Cycadales order. researchgate.netnih.gov

Studies investigating the phylogenetic relationships within cycads, particularly within species-rich genera like Macrozamia, have utilized molecular data to reconstruct evolutionary trees. nih.gov These phylogenetic frameworks can then be used to map the distribution of traits like this compound production, helping to understand its evolutionary history within the group. researchgate.netnih.govnih.govresearchgate.net

Data on the presence and relative abundance of this compound and cycasin in different cycad genera and species are crucial for understanding their phylogenetic distribution. While comprehensive quantitative data for all species is still developing, available studies highlight inter-generic and intra-generic variations. researchgate.netnih.gov

Evolutionary Conservation and Divergence of Azoxyglycoside Biosynthetic Pathways

The biosynthesis of azoxyglycosides in cycads involves the production of the aglycone methylazoxymethanol (MAM) and its subsequent glycosylation. ukzn.ac.zaresearchgate.net Cycasin is synthesized from MAM by the enzyme UDP-glucosyltransferase. researchgate.net The biosynthetic pathway for this compound, involving the addition of a primeverose unit, shares the initial steps with cycasin biosynthesis but involves additional enzymatic steps for the formation and attachment of the disaccharide.

The presence of azoxyglycosides as a conserved chemical defense trait across all cycad genera suggests a degree of evolutionary conservation in the core biosynthetic pathway. researchgate.net However, the variation in the types of azoxyglycosides produced (e.g., this compound vs. cycasin) and their relative concentrations in different taxa indicate divergence in the later steps of the pathway, particularly those involving glycosyltransferases responsible for attaching specific sugar moieties. researchgate.netnih.gov

Research into the genes and enzymes involved in azoxyglycoside biosynthesis is ongoing. Comparative genomic and transcriptomic studies across different cycad lineages could shed light on the evolutionary history of these pathways, identifying gene duplication events, functional divergence, and potential horizontal gene transfer events that may have shaped the diversity of azoxyglycosides observed in cycads. nih.govresearchgate.netnih.gov

Comparative Analysis of Azoxyglycoside Molecular Mechanisms of Action

The toxicity of azoxyglycosides, including this compound, is primarily attributed to their deglucosylation, which releases the aglycone methylazoxymethanol (MAM). ukzn.ac.zanih.govwikipedia.org This process is often facilitated by β-glucosidase enzymes present in plants or in the gut of herbivores. ukzn.ac.zawikipedia.org MAM is the metabolically activated form that can then undergo further breakdown to produce reactive intermediates capable of methylating macromolecules like DNA, RNA, and proteins. ukzn.ac.zanih.gov

While both this compound and cycasin share the same toxic aglycone (MAM), the difference in their glycosidic structures can influence their stability and the rate at which MAM is released. ukzn.ac.za this compound's slower hydrolysis rate compared to cycasin may affect the kinetics of MAM release and, consequently, the onset and severity of toxic effects. ukzn.ac.za

Studies on the molecular mechanisms of action have largely focused on MAM due to its role as the ultimate toxic principle. ukzn.ac.zanih.gov MAM's genotoxic effects, particularly its ability to methylate DNA, have been implicated in the observed carcinogenicity and neurotoxicity associated with cycad consumption. ukzn.ac.zanih.gov The specific DNA lesions induced by MAM and the cellular responses to this damage are areas of ongoing research. nih.gov

Comparative analysis of the molecular mechanisms of action of this compound and cycasin would involve investigating potential differences in their uptake, metabolism by various enzymes (including specific glycosidases), and the subsequent downstream effects of the released MAM. While the core mechanism revolves around MAM, subtle differences in the parent glycoside structure might influence these processes and contribute to variations in their biological activity observed in different organisms or experimental systems.

Q & A

Q. How can researchers resolve contradictions in this compound’s pharmacological activity across studies, such as its dual neuroprotective and neurotoxic effects?

  • Answer : Discrepancies may arise from dose-dependent effects or model-specific variables. Design dose-response studies across in vitro (e.g., neuronal cell lines) and in vivo (e.g., zebrafish neurodevelopment assays) systems. Include pharmacokinetic profiling to track metabolite distribution and thresholds for toxicity vs. bioactivity .

Q. What experimental strategies are effective for investigating this compound’s synergistic interactions with other cycad phytochemicals (e.g., cycasin)?

  • Answer : Use combinatorial treatment assays (e.g., checkerboard synergy testing) in hepatocyte or intestinal cell lines. Pair with transcriptomic analysis (RNA-seq) to identify co-regulated pathways, such as oxidative stress response genes. Validate findings using plant extract fractions vs. purified compounds to assess matrix effects .

Q. How can in vitro findings on this compound’s genotoxicity be reconciled with in vivo carcinogenicity data?

  • Answer : Address metabolic differences by incorporating liver S9 fractions (from cycad-exposed animals) into Ames tests. Compare DNA adduct formation in vitro (e.g., comet assay) vs. in vivo (e.g., transgenic rodent models with luciferase-tagged tumor suppressors) to map tissue-specific genotoxic mechanisms .

Methodological Challenges

Q. What factors contribute to this compound concentration variability in cycad populations, and how can field studies control for these?

  • Answer : Environmental factors (soil composition, rainfall) and ontogenetic stage significantly affect this compound levels. Implement longitudinal sampling of defined plant cohorts and geotag collection sites. Use mixed-effects statistical models to account for spatial and temporal variability .

Q. Which techniques are optimal for stabilizing this compound derivatives during extraction, given their susceptibility to enzymatic degradation?

  • Answer : Flash-freeze tissues in liquid nitrogen and add β-glucosidase inhibitors (e.g., D-gluconolactone) during homogenization. Validate stabilization via LC-MS/MS monitoring of MAM aglycone formation .

Data Interpretation & Validation

Q. How should researchers address low this compound concentrations in plant tissues despite observed bioactivity in traditional medicinal uses?

  • Answer : Investigate bioaccumulation in food chains (e.g., cycad-consuming insects or mammals) or alternative activation pathways (e.g., photodegradation). Use isotopic labeling (e.g., ¹⁴C-macrozamin) to trace metabolic fate in ecological systems .

Q. What validation criteria are critical when reporting this compound’s epigenetic effects (e.g., DNA methylation changes)?

  • Answer : Combine bisulfite sequencing with functional assays (e.g., CRISPR-dCas9-TET1 demethylation) to confirm causal links. Include positive controls (e.g., 5-azacytidine) and negative controls (unexposed cohorts) to rule out off-target effects .

Experimental Design

Q. How can chronic toxicity studies be structured to evaluate this compound’s role in neurodegenerative diseases like ALS-parkinsonism dementia complex?

  • Answer : Use non-human primates or transgenic murine models (e.g., TDP-43 mutants) with prolonged dietary exposure. Employ multimodal endpoints: motor function tests, brain histopathology (α-synuclein aggregation), and fecal microbiome analysis to correlate dysbiosis with neurotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.